molecular formula C11H5N3O4S B10811787 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione

5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione

Cat. No.: B10811787
M. Wt: 275.24 g/mol
InChI Key: AZBFJMQLIITNQR-UHFFFAOYSA-N
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Description

5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione is a heterocyclic compound characterized by the presence of a nitro group, a thiazole ring, and an isoindole-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization and nitration steps . One common approach is to react 2-aminothiazole with phthalic anhydride in the presence of a suitable catalyst, such as SiO2-tpy-Nb, under reflux conditions in a solvent mixture of isopropanol and water . The resulting intermediate is then nitrated using nitric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 5-amino-2-(1,3-thiazol-2-yl)isoindole-1,3-dione.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione stands out due to its unique combination of a nitro group, thiazole ring, and isoindole-1,3-dione core. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

5-nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5N3O4S/c15-9-7-2-1-6(14(17)18)5-8(7)10(16)13(9)11-12-3-4-19-11/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBFJMQLIITNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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